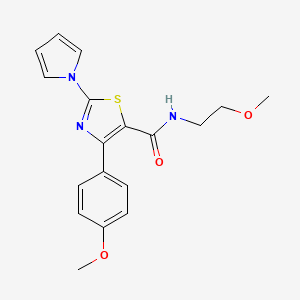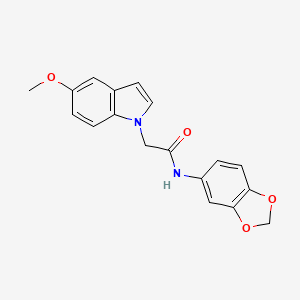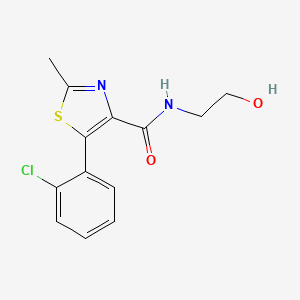
N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, often referred to as MTZC , is a complex organic compound with a unique structure. Let’s break down its components:
N-(2-methoxyethyl): This group contains an ethyl chain with a methoxy (OCH₃) substituent.
4-(4-methoxyphenyl): A phenyl ring with a methoxy group attached at the para position.
2-(1H-pyrrol-1-yl): A pyrrole ring, which is a five-membered heterocycle containing nitrogen.
1,3-thiazole-5-carboxamide: A thiazole ring with a carboxamide functional group.
Preparation Methods
Synthetic Routes:: The synthesis of MTZC involves several steps. One common approach is through the condensation of appropriate starting materials. due to the complexity of the compound, specific synthetic routes may vary. Researchers have explored both traditional organic synthesis and more modern methods like microwave-assisted reactions.
Reaction Conditions:: Reaction conditions typically involve suitable solvents, catalysts, and temperature control. For instance, the formation of the thiazole ring may require cyclization under acidic conditions.
Industrial Production:: While MTZC is not widely produced industrially, its potential applications have led to interest in scalable synthesis. Optimization of reaction conditions and purification methods would be crucial for large-scale production.
Chemical Reactions Analysis
MTZC can participate in various chemical reactions:
Oxidation: Oxidative processes may modify the methoxy groups or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group or other functional moieties.
Substitution: Substituents on the phenyl ring may undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Scientific Research Applications
MTZC’s diverse applications include:
Medicine: Researchers explore its potential as an antitumor agent or for other therapeutic purposes.
Chemical Biology: MTZC may serve as a probe to study biological processes.
Industry: Its unique structure could inspire the development of novel materials or catalysts.
Mechanism of Action
The exact mechanism by which MTZC exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
MTZC’s distinct structure sets it apart from other compounds. related molecules, such as thiazoles or pyrroles, may share some similarities.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-23-12-9-19-17(22)16-15(13-5-7-14(24-2)8-6-13)20-18(25-16)21-10-3-4-11-21/h3-8,10-11H,9,12H2,1-2H3,(H,19,22) |
InChI Key |
LOQVPSQXYWNTTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11138671.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11138679.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138686.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11138688.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138690.png)
![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B11138699.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11138702.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11138706.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11138733.png)
![2'-Cyclohexyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11138745.png)

![6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11138762.png)
